2,5-Dipicryl-1,3,4-oxadiazole

impact sensitivity initiating explosive ERL machine

2,5-Dipicryl-1,3,4-oxadiazole (DPO; CAS 22358-64-1) is a polynitroaromatic heterocyclic explosive belonging to the 1,3,4-oxadiazole family. It is recognized for its unusual combination of high thermal stability (stable near 260 °C) and pronounced impact and shock sensitivity, placing it between conventional heat-resistant explosives such as hexanitrostilbene (HNS) and sensitive initiating explosives like pentaerythritol tetranitrate (PETN).

Molecular Formula C14H4N8O13
Molecular Weight 492.23 g/mol
Cat. No. B1253457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dipicryl-1,3,4-oxadiazole
Synonyms2,5-dipicryl-1,3,4-oxadiazole
Molecular FormulaC14H4N8O13
Molecular Weight492.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C2=NN=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H4N8O13/c23-17(24)5-1-7(19(27)28)11(8(2-5)20(29)30)13-15-16-14(35-13)12-9(21(31)32)3-6(18(25)26)4-10(12)22(33)34/h1-4H
InChIKeyWHHNFHDJLGLCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dipicryl-1,3,4-oxadiazole (DPO): Sourcing the Thermally Stable, Shock-Sensitive Initiating Explosive for Demanding Energetic Applications


2,5-Dipicryl-1,3,4-oxadiazole (DPO; CAS 22358-64-1) is a polynitroaromatic heterocyclic explosive belonging to the 1,3,4-oxadiazole family. It is recognized for its unusual combination of high thermal stability (stable near 260 °C) and pronounced impact and shock sensitivity, placing it between conventional heat-resistant explosives such as hexanitrostilbene (HNS) and sensitive initiating explosives like pentaerythritol tetranitrate (PETN) [1][2]. This dual characteristic profile drives procurement interest for applications requiring reliable initiation at elevated temperatures without sacrificing safety or performance margins.

Why HNS, PETN, or NONA Cannot Simply Replace 2,5-Dipicryl-1,3,4-oxadiazole in Procurement Specifications


Conventional heat-resistant explosives (e.g., HNS, NONA) offer adequate thermal stability but are markedly less sensitive to impact and shock, making them unsuitable for applications where reliable low-energy initiation is mandatory. Conversely, sensitive initiating explosives (e.g., PETN) deliver the required shock sensitivity but degrade at temperatures far below DPO's operational envelope. DPO is the only compound that simultaneously provides PETN-class shock initiation threshold (~2.3 km s⁻¹ flyer velocity) and HNS-class thermal stability (gas evolution rate ~0.6 cc g⁻¹ hr⁻¹ at 260 °C), thereby occupying a unique performance niche that cannot be filled by simple class-level substitution [1][2].

2,5-Dipicryl-1,3,4-oxadiazole: Quantitative Differentiation Evidence Against Closest Analogs


Impact Sensitivity vs. HNS, NONA, and 2,5-Dipicryl-3,4-dinitrofuran: DPO Delivers Superior Initiation Reliability

DPO exhibits an impact sensitivity of 20 cm (2.5 kg ERL, type-12 tools on sandpaper), which is significantly lower (i.e., more sensitive) than HNS (45 cm, Grade I recrystallized) and NONA (39 cm). 2,5-Dipicryl-3,4-dinitrofuran shows a comparable impact sensitivity (23 cm) but, as shown below, inferior thermal stability [1].

impact sensitivity initiating explosive ERL machine

Thermal Stability (Gas Evolution Rate) vs. HNS and NONA: DPO Maintains Comparable Outgassing at 260 °C

In isothermal stability tests at 260 °C, DPO evolves gas at 0.6 cc g⁻¹ hr⁻¹ (2 h exposure), closely matching HNS recrystallized (0.5 cc g⁻¹ hr⁻¹) and NONA recrystallized (0.5 cc g⁻¹ hr⁻¹). In contrast, 2,5-dipicryl-3,4-dinitrofuran exhibits a higher gas evolution rate of 0.8 cc g⁻¹ hr⁻¹ at only 230 °C, indicating substantially lower thermal endurance [1][2].

thermal stability gas evolution isothermal stability

Short-Pulse Shock Initiation Threshold vs. PETN: DPO Matches PETN Sensitivity While Exceeding Its Thermal Limit

Under identical exploding-foil test conditions (0.051 mm Mylar flyer), DPO detonates at a threshold flyer velocity of 2.33 km s⁻¹ (density 1.61 g cm⁻³, confinement pressure 103.4 MPa), statistically indistinguishable from PETN (Class 2: 2.21 km s⁻¹, 1.50 g cm⁻³, 103.4 MPa) [1][2]. DPO additionally exhibits a very sharp initiation threshold—it consistently detonates at the required energy level and fails below it—a critical reliability attribute not quantified for PETN in the same study.

short pulse shock exploding foil initiation threshold

Solid-State Decomposition Kinetics: Isothermal DSC Confirms Predictable, Measurable Thermal Decomposition Profile

Isothermal DSC analysis between 575 K (302 °C) and 598 K (325 °C) reveals that DPO decomposition follows a sigmoidal α–t profile well described by the Prout–Tompkins rate law, yielding an activation energy (Ea) of 218 kJ mol⁻¹ and a pre-exponential factor ln A (s⁻¹) of 39.83. Avrami–Erofe'ev analysis gives Ea = 184 kJ mol⁻¹, ln A = 30.92, with some temperature dependence [1]. While no direct head-to-head DSC comparator is available in the same study, the activation energy places DPO among materials with substantial thermal barriers to decomposition, consistent with its high isothermal stability relative to conventional nitrate-ester initiators.

isothermal DSC activation energy decomposition kinetics

High Melting Point and Base-Line Physicochemical Parity with HNS: Validated Booster Explosive Credentials

High-purity DPO recrystallized from acetone–methanol exhibits a melting point of 335 °C, exceeding that of HNS (∼317 °C) [1]. A comprehensive Chinese study further confirmed that DPO's basic physical, chemical, and thermal properties are equivalent to HNS, and DPO passed the full booster explosive safety qualification tests, including slow cook-off evaluations where it outperformed conventional PBX-based boosters [2].

melting point booster explosive safety qualification

Optimal Procurement-Driven Application Scenarios for 2,5-Dipicryl-1,3,4-oxadiazole


High-Temperature Slapper Detonators for Deep Oil & Gas Well Perforators

DPO's combination of PETN-class shock sensitivity (threshold flyer velocity 2.33 km s⁻¹) and HNS-class thermal stability (0.6 cc g⁻¹ hr⁻¹ at 260 °C) makes it the preferred initiating explosive for slapper detonators deployed in deep-well perforating guns, where ambient temperatures can exceed 200 °C for hours [1][2]. Conventional PETN-based formulations would thermally degrade, while HNS-based trains risk misfire due to insufficient shock sensitivity.

Insensitive Munition Booster Explosive for In-Line Explosive Trains

DPO has passed formal booster explosive safety qualification tests and exhibits a mild response during slow cook-off, outperforming traditional PBX-type boosters [1]. Its thermal and sensitivity profile supports use as a permissive booster in insensitive munition (IM) explosive trains, where compliance with MIL-STD-2105 or STANAG 4439 cook-off requirements is mandatory.

Explosive Logic Systems and Precision Detonation Transfer Networks

The very sharp initiation threshold of DPO—reliably detonating at the required energy level and failing below—is a critical asset for explosive logic circuits and detonation transfer lines where precise, deterministic firing thresholds are required [1]. No other thermally stable explosive offers this combination of sharp threshold behavior and high-temperature endurance.

High-Temperature Aerospace Pyrotechnic Initiators

Aerospace pyrotechnic devices (e.g., stage separation initiators, emergency egress systems) experience extreme thermal environments during supersonic flight. DPO's melting point of 335 °C and its isothermal decomposition kinetics (Ea ∼218 kJ mol⁻¹) support reliable performance and predictable aging in these demanding applications [1][2].

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